3-Phenylpiperazin-2-one
Overview
Description
3-Phenylpiperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a phenyl group at the third position and a carbonyl group at the second position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various therapeutic agents .
Scientific Research Applications
3-Phenylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antidepressant and antipsychotic drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
3-Phenylpiperazin-2-one is classified as having acute toxicity (Category 4, Oral), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for 3-Phenylpiperazin-2-one could involve expanding the 3-dimensional chemical space for improving molecular recognition toward a spectrum of biological targets . This encourages the development of new, efficient, and selective methods for accessing the carbon functionalization of the piperazine ring .
Mechanism of Action
Target of Action
3-Phenylpiperazin-2-one, also known as Dropropizine, is primarily targeted towards the cough reflex . It acts as a peripherally acting cough suppressant . The compound has been reported to show anti-cancer activities and apoptosis induction in different types of cancer cells .
Mode of Action
The compound interacts with its targets by suppressing the cough reflex . It acts as a peripheral antitussive, with no action in the central nervous system . This means it works outside of the brain and spinal cord to suppress the cough reflex .
Biochemical Pathways
The compound affects the biochemical pathways related to cough suppression and potentially anti-cancer activities . It has been reported to induce apoptosis in human cervical cancer cells through oxidative stress mediated intrinsic mitochondrial pathway . This involves the generation of intracellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of the cough reflex and the induction of apoptosis in cancer cells . The compound has been reported to cause morphological changes, colonies suppression, and inhibition of migration in HeLa cells . It also induces phosphatidylserine externalization, DNA fragmentation, and cell-cycle arrest, indicating ongoing apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s anti-cancer activity has been observed in the specific environment of human cervical cancer cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpiperazin-2-one typically involves the cyclization of N-phenylethylenediamine with phosgene or its derivatives. Another common method is the reduction of 3-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine using lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of protective groups and subsequent deprotection steps are also common to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction with lithium aluminum hydride yields 3-phenylpiperazine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: 3-phenylpiperazine.
Substitution: N-alkyl or N-acyl derivatives.
Comparison with Similar Compounds
1-Methyl-3-phenylpiperazine: Similar structure but with a methyl group at the nitrogen atom.
2-Phenylpiperazine: Lacks the carbonyl group at the second position.
4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine: Contains additional benzyl and methyl groups.
Uniqueness: 3-Phenylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its carbonyl group at the second position and phenyl group at the third position contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-phenylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFFHKBGGZHQAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290689 | |
Record name | 3-Phenylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5368-28-5 | |
Record name | 5368-28-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpiperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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